tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
Description
This compound is a fluorinated pyrrolidine derivative with a bromomethyl substituent at the 2-position and a tert-butyl carbamate protecting group. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis, particularly in pharmaceuticals where chirality influences biological activity. The bromomethyl group enhances reactivity, making it a versatile intermediate for nucleophilic substitutions (e.g., coupling reactions) .
Properties
CAS No. |
2165773-57-7 |
|---|---|
Molecular Formula |
C10H17BrFNO2 |
Molecular Weight |
282.15 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
JYLQTSMQJJFJIY-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino alcohols or amino acids.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Protection with Tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at position 2 undergoes nucleophilic substitution (SN2) due to the good leaving-group ability of bromide. This reactivity is critical for introducing new functional groups or extending molecular frameworks.
Key Findings :
-
The stereochemistry at position 2 influences reaction rates, with the (2S,4S) configuration favoring backside attack in SN2 mechanisms .
-
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction efficiency .
Deprotection of the tert-Butyl Ester
The tert-butyl carbamate group is cleaved under acidic conditions to yield free amines or carboxylic acids, enabling further functionalization.
Key Findings :
-
HCl in dioxane selectively removes the tert-butyl group without altering the bromomethyl or fluorine substituents .
-
Deprotection kinetics depend on steric hindrance from the pyrrolidine ring .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation at the 5-position to form ketones, which are intermediates for further derivatization.
Key Findings :
-
RuO₂/NaIO₄ selectively oxidizes the 5-position due to the electron-withdrawing effect of the fluorine atom .
-
The ketone product serves as a precursor for Grignard additions or reductive amination .
Stereochemical Stability
The (2S,4S) configuration remains intact under most reaction conditions, ensuring chirality transfer in downstream applications.
| Reaction | Observation | Outcome | Reference |
|---|---|---|---|
| SN2 displacement | Retained (2S,4S) configuration | Stereospecific product formation | |
| Acidic hydrolysis | No epimerization | Chiral integrity preserved in free amine |
Key Insight :
-
The rigid pyrrolidine ring minimizes steric strain, preventing racemization during substitutions or deprotections .
Comparative Reactivity with Analogues
The fluorine atom at position 4 modulates electronic effects, differentiating this compound from non-fluorinated analogues.
| Property | This compound | Non-fluorinated Analogue |
|---|---|---|
| Oxidation susceptibility | Higher (due to electron-withdrawing F) | Lower |
| SN2 reaction rate | Faster (F stabilizes transition state) | Slower |
| Hydrolytic stability | Enhanced (F reduces nucleophilic attack) | Reduced |
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of different functional groups that can enhance biological activity.
Pharmaceutical Development
Tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is utilized in the development of drugs targeting specific diseases. For instance, modifications to its structure have been explored to create inhibitors for proteins involved in cancer progression, such as PD-L1 inhibitors. These inhibitors are crucial for cancer immunotherapy, as they can enhance the immune response against tumor cells.
Chiral Synthesis
The chiral nature of this compound allows for its use in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This is particularly important in pharmaceuticals where the efficacy and safety of drugs can vary significantly between different enantiomers.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
¹Calculated from molecular formula C₁₀H₁₆BrFNO₂.
Key Observations :
- Bromomethyl vs. Aminomethyl: The bromine atom in the target compound increases electrophilicity, enabling Suzuki or Buchwald-Hartwig couplings, whereas the aminomethyl group (e.g., CAS 1033245-12-3) is used in amide bond formation .
- Diastereomers : The (2R,4S)-bromomethyl analog (CAS 2092723-85-6) exhibits distinct chromatographic behavior (Rf = 0.72 vs. 0.56 for 2S,4S) and altered metabolic stability .
Variations at Position 4
²Calculated from molecular formula C₁₂H₂₁NO₄.
Key Observations :
Stereochemical Comparisons
Key Observations :
- The (2S,4S) configuration is often optimal for target engagement in enzyme inhibition, as seen in kinase inhibitors .
- Diastereomers like (2R,4S) require chromatographic separation (e.g., hexanes/EtOAc) due to overlapping synthetic pathways .
Commercial Availability and Purity
- Target Compound: Available from suppliers like Shanghai Yuanye Bio-Technology Co. (purity ≥97%, CAS 1033245-12-3) .
- Aminomethyl Analog: Supplied by Aladdin Biochemical Technology (CAS 1138324-46-5, purity ≥97%) .
Biological Activity
Chemical Identity and Properties
- IUPAC Name : tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
- CAS Number : 2165773-57-7
- Molecular Formula : C10H17BrFNO2
- Molecular Weight : 282.15 g/mol
- Purity : 97% .
This compound is a derivative of pyrrolidine and features a bromomethyl and fluorine substituent, which may impart unique biological activities.
Mechanistic Insights
Research indicates that compounds related to pyrrolidine derivatives, including this compound, are being explored for their potential as medicinal agents , particularly in the field of enzyme inhibition. Notably, 4-fluoropyrrolidine derivatives have been identified as promising candidates for inhibiting dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes .
In Vitro Studies
In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit significant biological activity. For example, the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides has shown high yields and facilitated the creation of various biologically relevant intermediates, such as carboxamides and carbonitriles . These intermediates are crucial for developing therapeutic agents targeting metabolic disorders.
Case Studies
- Dipeptidyl Peptidase IV Inhibition :
- Fluorinated Compounds in Drug Development :
Toxicological Profile
Preliminary assessments indicate that this compound possesses moderate toxicity profiles. For instance, it is classified as harmful if swallowed and may cause serious eye irritation . Understanding the toxicological aspects is crucial for evaluating its safety in potential therapeutic applications.
Comparative Analysis of Related Compounds
Q & A
Q. What are the optimal synthetic routes and conditions for preparing tert-butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate with high stereochemical fidelity?
Methodological Answer: The synthesis typically involves stereoselective functionalization of a pyrrolidine scaffold. For example:
- Hydrogenation : Use of Pd/C under H₂ in methanol to reduce alkene intermediates (e.g., tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate) yields high-purity saturated products (99% purity) .
- Bromination : Introduce bromomethyl groups via nucleophilic substitution or radical-mediated bromination. Optimize reaction time and temperature to avoid racemization at the 2S and 4S positions.
- Purification : Flash chromatography (e.g., ethanol/chlorofom 1:10) and recrystallization improve purity (>95%) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., δ 4.2–4.5 ppm for fluorinated C4, δ 3.7–3.9 ppm for bromomethyl C2) .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₈BrFNO₂: 318.04; observed: 318.05) .
- Chiral HPLC : Resolves enantiomeric excess (>98% ee) using a Chiralpak AD-H column (hexane/isopropanol 90:10) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O of tert-butyl carbamate) and ~1150 cm⁻¹ (C-F stretch) .
Q. How should this compound be stored to maintain stability, and what decomposition products form under adverse conditions?
Methodological Answer:
- Storage : Store at –20°C under inert gas (Ar/N₂) in amber vials. Avoid moisture and strong acids/bases to prevent cleavage of the tert-butyloxycarbonyl (Boc) group .
- Decomposition Pathways :
- Acidic conditions: Boc deprotection yields 4-fluoropyrrolidine hydrobromide.
- Light/heat: Radical bromine elimination forms olefin byproducts (e.g., tert-butyl (2S,4S)-2-methyl-4-fluoropyrrolidine-1-carboxylate) .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C4 influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The 2S-bromomethyl group’s axial orientation in the pyrrolidine ring hinders backside attack in SN2 reactions, favoring retention of configuration .
- Electronic Effects : Fluorine at C4 withdraws electron density, polarizing the C-Br bond and accelerating SN1 pathways in polar solvents (e.g., DMF/H₂O).
- Case Study : Reaction with NaN₃ in DMF at 60°C yields (2S,4S)-2-azidomethyl-4-fluoropyrrolidine-1-carboxylate with 85% retention of stereochemistry .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer:
- Parameter Screening : Systematic variation of reaction time, temperature, and solvent polarity (e.g., THF vs. DCM) identifies optimal conditions. For example, extending bromination reaction time from 6 h to 12 h increases yield from 59% to 75% .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., tert-butyl (2S,4S)-2-(hydroxymethyl)-4-fluoropyrrolidine-1-carboxylate) formed via hydrolysis, guiding additive use (e.g., molecular sieves to scavenge H₂O) .
Q. How is this compound utilized as a chiral building block in anticancer drug discovery?
Methodological Answer:
- Role in Medicinal Chemistry : The bromomethyl group serves as a handle for bioconjugation (e.g., linking to FTY720 analogs for sphingosine-1-phosphate receptor modulation) .
- Biological Testing :
- In vitro : Screen derivatives for cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM).
- In vivo : Administer prodrugs (e.g., phosphate esters of 4-fluoropyrrolidine) to evaluate tumor suppression in xenograft models .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations : Model transition states for bromine substitution (e.g., B3LYP/6-31G* level) to predict regioselectivity .
- Docking Studies : Use AutoDock Vina to simulate binding to S1P receptors, highlighting hydrogen bonds between the fluorine atom and Arg³²⁰ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
